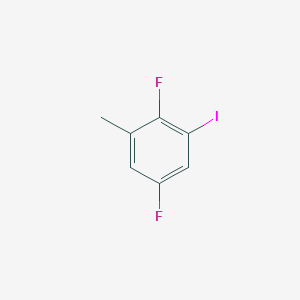
2,5-Difluoro-1-iodo-3-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Difluoro-1-iodo-3-methylbenzene is an aromatic compound with the molecular formula C7H5F2I. It is a derivative of benzene, where two fluorine atoms, one iodine atom, and one methyl group are substituted at the 2, 5, 1, and 3 positions, respectively. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-1-iodo-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2,5-difluoro-3-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at a controlled temperature to ensure selective iodination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The choice of reagents and solvents would also be influenced by cost, availability, and environmental considerations.
化学反応の分析
Types of Reactions
2,5-Difluoro-1-iodo-3-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
Substitution: Formation of 2,5-difluoro-3-methylbenzene derivatives with various substituents replacing the iodine atom.
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Coupling: Formation of biaryl compounds or other complex aromatic structures.
科学的研究の応用
2,5-Difluoro-1-iodo-3-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,5-Difluoro-1-iodo-3-methylbenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that can react with electrophiles to form substituted products. The presence of fluorine atoms can influence the reactivity and selectivity of these reactions by altering the electron density on the aromatic ring.
類似化合物との比較
Similar Compounds
- 2,5-Difluoro-1-iodobenzene
- 2,5-Difluoro-3-methylbenzene
- 1-Iodo-3-methylbenzene
Uniqueness
2,5-Difluoro-1-iodo-3-methylbenzene is unique due to the specific combination of substituents on the benzene ring. The presence of both fluorine and iodine atoms, along with a methyl group, imparts distinct electronic and steric properties that influence its reactivity and potential applications. This combination makes it a valuable compound for various synthetic and research purposes.
特性
分子式 |
C7H5F2I |
|---|---|
分子量 |
254.02 g/mol |
IUPAC名 |
2,5-difluoro-1-iodo-3-methylbenzene |
InChI |
InChI=1S/C7H5F2I/c1-4-2-5(8)3-6(10)7(4)9/h2-3H,1H3 |
InChIキー |
OIARYRFAWJPRQG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1F)I)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



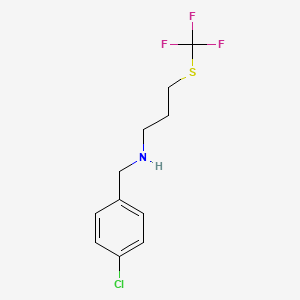
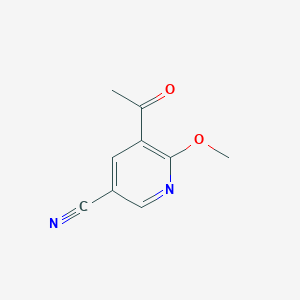
![2-(Prop-2-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11756640.png)

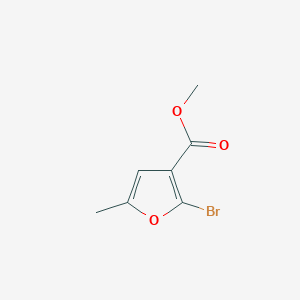
![(3S)-3-[(3,4-dihydroxyphenyl)methyl]-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B11756656.png)
![N-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B11756661.png)
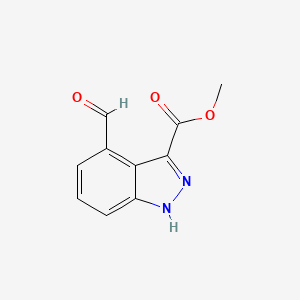
![4-Amino-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11756672.png)
![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, 2-[(1R)-1-phenylethyl]-, ethyl ester, (1S,3R,4R)-](/img/structure/B11756674.png)
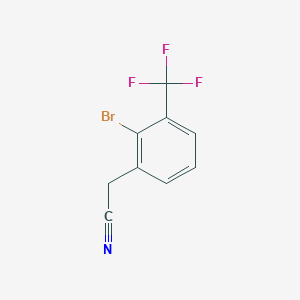
![7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11756680.png)

